molecular formula C24H30ClN3O3S B11332299 (4-Benzylpiperazin-1-yl){1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}methanone

(4-Benzylpiperazin-1-yl){1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}methanone

Cat. No.: B11332299
M. Wt: 476.0 g/mol
InChI Key: HESLVYNHVJZHMU-UHFFFAOYSA-N
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Description

1-BENZYL-4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate sulfonium salt, which then undergoes cyclization to form the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-BENZYL-4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-BENZYL-4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-BENZYL-4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is unique due to its specific structural features, such as the presence of both benzyl and chlorophenyl groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its applications.

Properties

Molecular Formula

C24H30ClN3O3S

Molecular Weight

476.0 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-[1-[(3-chlorophenyl)methylsulfonyl]piperidin-4-yl]methanone

InChI

InChI=1S/C24H30ClN3O3S/c25-23-8-4-7-21(17-23)19-32(30,31)28-11-9-22(10-12-28)24(29)27-15-13-26(14-16-27)18-20-5-2-1-3-6-20/h1-8,17,22H,9-16,18-19H2

InChI Key

HESLVYNHVJZHMU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)S(=O)(=O)CC4=CC(=CC=C4)Cl

Origin of Product

United States

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